tert-butyl 4-chloro-2,2-dimethylbutanoate
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Overview
Description
tert-butyl 4-chloro-2,2-dimethylbutanoate: is an organic compound with the molecular formula C10H19ClO2. It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a chlorine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chloro-2,2-dimethylbutanoate typically involves the esterification of 4-chloro-2,2-dimethylbutanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 4-chloro-2,2-dimethylbutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-chloro-2,2-dimethylbutanoic acid and tert-butyl alcohol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiolates in polar solvents like water or ethanol.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-amino-2,2-dimethylbutanoate or 4-thio-2,2-dimethylbutanoate.
Hydrolysis: 4-chloro-2,2-dimethylbutanoic acid and tert-butyl alcohol.
Reduction: 4-chloro-2,2-dimethylbutanol.
Scientific Research Applications
Chemistry: tert-butyl 4-chloro-2,2-dimethylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and the effects of ester derivatives on biological systems. It may also serve as a model compound in drug development studies to understand the pharmacokinetics and metabolism of ester-containing drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, lubricants, and surfactants. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-2,2-dimethylbutanoate involves its interaction with nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to hydrolysis or substitution reactions. The chlorine atom can also participate in nucleophilic substitution, making the compound versatile in chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
tert-butyl 4-bromo-2,2-dimethylbutanoate: Similar structure but with a bromine atom instead of chlorine.
tert-butyl 4-fluoro-2,2-dimethylbutanoate: Similar structure but with a fluorine atom instead of chlorine.
tert-butyl 4-methyl-2,2-dimethylbutanoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: tert-butyl 4-chloro-2,2-dimethylbutanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine, fluorine, or methyl analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens or substituents may not be as effective.
Properties
CAS No. |
2639464-29-0 |
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Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
tert-butyl 4-chloro-2,2-dimethylbutanoate |
InChI |
InChI=1S/C10H19ClO2/c1-9(2,3)13-8(12)10(4,5)6-7-11/h6-7H2,1-5H3 |
InChI Key |
MQRJBZNFDNVURU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CCCl |
Purity |
95 |
Origin of Product |
United States |
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